Lactic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTAAEKCZFNVCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3, Array, HC3H5O3 | |
| Record name | LACTIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8774 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | LACTIC ACID | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | LACTIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0501 | |
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| Explanation | Creative Commons CC BY 4.0 | |
| Record name | lactic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Lactic_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26100-51-6 | |
| Record name | (±)-Poly(lactic acid) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26100-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID7023192 | |
| Record name | Lactic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Lactic acid appears as a colorless to yellow odorless syrupy liquid. Corrosive to metals and tissue. Used to make cultured dairy products, as a food preservative, and to make chemicals., Liquid, Colourless or yellowish, nearly odourless, syrupy liquid to solid, Thick liquid or crystals, colorless to yellow; mp = 17 deg C; [ICSC], VISCOUS COLOURLESS-TO-YELLOW LIQUID OR COLOURLESS-TO-YELLOW CRYSTALS., colourless to yellow hygroscopic crystals becoming syrupy liquid; odourless | |
| Record name | LACTIC ACID | |
| Source | CAMEO Chemicals | |
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| Record name | Propanoic acid, 2-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
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| Record name | LACTIC ACID | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Lactic acid | |
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| Record name | Lactic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/781/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
122 °C at 15 mm Hg | |
| Record name | Lactic acid | |
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Flash Point |
113 °C (235 °F) - closed cup, 110 °C c.c. | |
| Record name | LACTIC ACID | |
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| Record name | LACTIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Solubility |
Completely soluble in water, Miscible with water, Completely soluble in ethanol, diethyl ether, and other organic solvents which are miscible with water. It is virtually insoluble in benzene and chloroform., Miscible with glycerol, Soluble in alcohol and furfurol; slightly soluble in ether; insoluble in chloroform, petroleum ether, carbon disulfide. Miscible with alcohol-ether solution., Solubility in water: miscible, miscible with water, glycerol, glycols, oils, miscible at room temperature (in ethanol) | |
| Record name | Lactic acid | |
| Source | DrugBank | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | Lactic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/781/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.2 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2060 g/cu cm at 21 °C, Relative density (water = 1): 1.2, 1.200-1.209 | |
| Record name | LACTIC ACID | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Lactic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/781/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.08 [mmHg], 0.0813 mm Hg at 25 °C | |
| Record name | Lactic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Color/Form |
Crystals (melt at 16.8 °C), Yellow to colorless crystals or syrupy 50% liquid, Viscous, colorless to yellow liquid or colorless to yellow crystals | |
CAS No. |
50-21-5, 598-82-3, 26100-51-6 | |
| Record name | LACTIC ACID | |
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| Record name | Lactic acid | |
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| Record name | Lactic acid [USP:JAN] | |
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| Record name | Lactic acid | |
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| Record name | Propanoic acid, (+-) | |
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| Record name | Propanoic acid, 2-hydroxy- | |
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| Record name | Lactic acid | |
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| Record name | Lactic acid | |
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| Record name | Dl-lactic acid | |
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Melting Point |
16.8 °C, Crystals from ether and isopropyl ether; melting point = 52.8 °C; pK = 3.83; soluble in water, alcohol, acetone, ether, glycerol; practically insoluble in chloroform. /D-lactic acid/, Crystals from acetic acid or chloroform; melting point = 53 °C; pK = 3.79 at 25 °C. /L-lactic acid/, 17 °C | |
| Record name | Lactic acid | |
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| Record name | Lactic acid | |
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Lactate Metabolism and Homeostasis in Biological Systems
Lactate (B86563) Transport Mechanisms
Intracellular and Intercellular Lactate Shuttles
The concept of "lactate shuttles" describes the intricate mechanisms by which lactate is transported and utilized within and between cells, tissues, and organs cas.czufrj.brnih.govbiologists.comfoliamedica.bgbiologists.comresearchgate.netnih.govcas.cnresearchgate.netnih.govresearchgate.netnih.gov. These shuttles are crucial for delivering oxidative and gluconeogenic substrates and for facilitating cell signaling cas.czufrj.br. Most, if not all, lactate shuttles are driven by concentration or pH gradients, or by redox state cas.czufrj.br. Facilitated lactate transport is primarily accomplished by a family of monocarboxylate transport proteins (MCTs), which are differentially expressed in various cells and tissues mdpi.comfoliamedica.bgbiologists.comnih.govcas.cnresearchgate.netnih.govresearchgate.netfrontiersin.orgfrontiersin.orgscienceopen.comacutecaretesting.org.
Cytosol-Mitochondrial Lactate Exchange
The intracellular lactate shuttle highlights the direct exchange of lactate between the cytosol and mitochondria within a cell ufrj.brnih.govbiologists.comnih.govresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.netfrontiersin.orgnih.govbiorxiv.org. This mechanism allows for the oxidation of lactate within well-oxygenated tissues, including skeletal muscle, cardiac muscle, and liver biologists.com. The mitochondrial lactate oxidation complex (mLOC), which includes MCTs, its membrane chaperone basigin (BSG or CD147), mitochondrial LDH (mLDH), and cytochrome oxidase, plays a significant role in this process cas.czresearchgate.net.
MCT1, a member of the monocarboxylate transporter family, is inserted into the inner mitochondrial membrane and, along with its chaperone CD147, facilitates the transport of lactate into the mitochondria for subsequent oxidation nih.govresearchgate.netresearchgate.net. Within the mitochondria, mLDH oxidizes lactate back to pyruvate (B1213749) nih.govresearchgate.netresearchgate.netresearchgate.net. This pyruvate then enters the tricarboxylic acid (TCA) cycle, providing reducing equivalents for the electron transport chain and ATP generation nih.govresearchgate.netnih.govresearchgate.netbiorxiv.org. The continuous transport of pyruvate across the inner mitochondrial membrane helps to displace the mitochondrial LDH reaction from equilibrium, favoring lactate oxidation frontiersin.org. This shuttle links glycolysis and oxidative metabolism, ensuring that glycolytic products serve as crucial substrates for oxidative processes cas.cznih.gov.
Cell-to-Cell Lactate Transfer
The cell-to-cell lactate shuttle describes the exchange of lactate between different cell types cas.czufrj.brmdpi.combiologists.comresearchgate.netnih.govcas.cnnih.govresearchgate.netfrontiersin.orgfrontiersin.orgexplorationpub.com. This phenomenon is observed in various physiological and pathological conditions, where lactate acts as an energy-rich metabolite for ATP synthesis and gluconeogenesis cas.cznih.gov.
Key examples include:
Skeletal Muscle: Lactate exchanges occur between white-glycolytic (fast-twitch) and red-oxidative (slow-twitch) muscle fibers within a working muscle bed ufrj.brmdpi.combiologists.comnih.govcas.cnnih.govresearchgate.net. Highly glycolytic producer cells (e.g., fast-twitch fibers) release lactate, which is then taken up by highly oxidative consumer cells (e.g., slow-twitch fibers) where it is oxidized ufrj.brmdpi.combiologists.comcas.cnscienceopen.com. MCT4 is preferentially expressed in glycolytic muscle fibers and facilitates lactate efflux, while MCT1, with a higher affinity for lactate, is predominantly expressed in slow-twitch muscle fibers and facilitates lactate influx mdpi.comcas.cnnih.govscienceopen.com.
Astrocyte-Neuron Lactate Shuttle (ANLS): In the brain, astrocytes take up glucose and metabolize it to lactate, which is then released and serves as an essential energy source for nearby neurons cas.czufrj.brnih.govresearchgate.netfrontiersin.org. Neurons can efficiently utilize lactate to meet their energy demands, especially during periods of increased brain activity or limited glucose availability cas.cz. This vectorial transport is mediated by cell-type specific MCT expression, with astrocytes and oligodendrocytes releasing lactate via MCT1 or MCT4, and neurons taking it up via MCT2 frontiersin.org.
Tumor Microenvironment: In some cancers, a metabolic symbiosis occurs where glycolytic tumor cells produce and release lactate, which is then taken up and utilized by oxidative tumor cells or tumor-associated stromal and immune cells cas.cznih.govbiologists.comresearchgate.netfrontiersin.orgexplorationpub.com. MCT4 is largely involved in hypoxia-driven lactate release from tumor cells, while MCT1 mediates lactate uptake by both tumor cells and tumor endothelial cells frontiersin.orgbiologists.comfrontiersin.orgexplorationpub.com.
Organ-to-Organ Lactate Transport
Lactate also serves as a crucial substrate in inter-organ communication, being transported via the bloodstream to distant tissues and organs for utilization ufrj.brbiologists.combiologists.comnih.govresearchgate.netnih.gov.
Notable examples of organ-to-organ lactate transport include:
Cori Cycle (Muscle-Liver Lactate Shuttle): Lactate produced by skeletal muscle, particularly during intense exercise, is released into the systemic circulation and transported to the liver ufrj.brmdpi.combiologists.combiologists.commedscape.comnih.govresearchgate.netnih.gov. In the liver, lactate is converted back to pyruvate by hepatic LDH and subsequently used for gluconeogenesis, synthesizing glucose that can then be released back into the bloodstream for use by other tissues mdpi.comspandidos-publications.combiologists.commedscape.comnih.govacutecaretesting.org. This cycle is vital for restoring glucose levels and clearing lactate from circulation medscape.comacutecaretesting.org.
Lactate as Fuel for Oxidative Organs: The heart and brain are examples of organs that can efficiently utilize circulating lactate as a preferred energy source for mitochondrial respiration ufrj.brmdpi.commedscape.comnih.govnih.govresearchgate.net.
Kidney: The kidneys also play a role in lactate metabolism, utilizing it for gluconeogenesis and clearance from the blood mdpi.commedscape.comnih.govacutecaretesting.org.
Gut-Soma Lactate Shuttle: A novel form of communication has been proposed where lactate produced in the gut (e.g., by bacteria or gut cells) can be released into systemic circulation via MCTs and then removed or metabolized in distant somatic organs nih.gov. Conversely, lactate from exercising skeletal muscle can be transported to the gut lumen and utilized by lactate-utilizing microbiota nih.gov.
These interconnected lactate shuttles underscore the dynamic and essential role of lactate in coordinating metabolic activities across various biological compartments, maintaining energy balance, and facilitating adaptive responses in the body.
Lactate As a Signal Transduction Molecule
G-Protein Coupled Receptor 81 (GPR81/HCA1) Mediated Signaling
Lactate (B86563) can function as a signaling molecule by binding to and activating the G-protein coupled receptor 81 (GPR81), also known as Hydroxycarboxylic Acid Receptor 1 (HCA1). frontiersin.orgresearchgate.net GPR81 is a transmembrane receptor that is expressed in various tissues, including adipose tissue, skeletal muscle, brain, and liver. nih.govnih.gov The activation of GPR81 by lactate initiates intracellular signaling cascades that can lead to diverse physiological responses. nih.gov
The canonical signaling pathway activated by the binding of lactate to GPR81 involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. physiology.orgatsjournals.org This reduction in cAMP subsequently inhibits the activity of Protein Kinase A (PKA). nih.govresearchgate.net The lactate/GPR81-mediated inhibition of the cAMP/PKA pathway has been shown to suppress lipolysis in adipocytes. nih.govresearchgate.net In skeletal muscle, this pathway may contribute to an increase in intramuscular triglyceride accumulation. nih.gov Studies have shown that chronic lactate treatment in mice elevated the intramuscular expression of GPR81 and decreased the ratios of phosphorylated PKA to PKA and phosphorylated CREB to CREB, effects that were blocked by an activator of the cAMP-PKA pathway. nih.gov
Beyond the well-established cAMP/PKA inhibition, lactate-GPR81 signaling can also engage non-canonical pathways. For instance, in breast cancer cells, GPR81 signaling has been shown to suppress angiogenesis through a phosphoinositide 3-OH kinase (PI3K)/Akt-cAMP response element binding protein (CREB) pathway, which in turn decreases the production of the pro-angiogenic factor amphiregulin (AREG). nih.gov Furthermore, GPR81 can regulate the phosphorylation of ERK1/2 protein kinases. nih.gov In gastric cancer, the lactate/GPR81 signaling axis has been found to promote the infiltration of regulatory T cells (Tregs) into the tumor microenvironment by inducing the expression of the chemokine CX3CL1. nih.gov Transcriptomic analysis has also revealed that the detrimental effects of high lactate concentrations on cell survival in skeletal muscle are mediated by a GPR81-induced PI3K-Akt/ERK-Atf4 axis. nih.gov
Epigenetic Regulation by Lactate
Lactate is increasingly recognized as a key regulator of the epigenetic landscape, directly influencing gene expression by modifying chromatin structure. frontiersin.org This occurs primarily through a novel post-translational modification known as lactylation.
Histone lactylation is a post-translational modification where a lactyl group is covalently attached to a lysine (B10760008) residue on a histone protein. nih.gov This process directly links cellular metabolism, particularly glycolysis, to epigenetic regulation. embopress.orgresearchgate.net The addition of the lactyl group alters the structure of nucleosomes, which can impact chromatin dynamics and gene expression. frontiersin.orgnih.gov
The mechanism of histone lactylation involves the conversion of lactate to lactyl-CoA, which then serves as the donor for the lactyl group. frontiersin.org The transfer of the lactyl group to histone lysine residues is thought to be catalyzed by enzymes, with the acetyltransferase p300 being identified as a potential "writer" of this modification. nih.gov Conversely, histone deacetylases 1–3 (HDAC1-3) have been identified as the primary enzymes that "erase" histone lactyl modifications. frontiersin.org
Functionally, histone lactylation has been implicated in a variety of cellular processes. For example, in macrophages, histone lactylation can reprogram gene expression, influencing their polarization towards an anti-inflammatory M2 phenotype. portlandpress.com In the context of cancer, histone lactylation can promote tumor angiogenesis by epigenetically activating key genes like HIF1-α and Vegf. bioengineer.org Furthermore, during neural development, histone lactylation acts synergistically with crotonylation to regulate neural differentiation and cell proliferation. frontiersin.org An increase in H3K18 lactylation at the Foxp3 locus in T helper 17 (Th17) cells, induced by extracellular lactate, leads to the expression of Foxp3 and a shift towards a regulatory T cell-like phenotype. embopress.org
Recent research has expanded the scope of lactylation beyond histones, with a growing number of non-histone proteins identified as targets for this modification. frontiersin.orgnih.gov High-throughput proteomics studies have revealed a large number of lactylated proteins and sites, indicating a global regulatory role for this modification in various diseases. frontiersin.orgnih.gov
Lactylation of non-histone proteins can alter their spatial conformation, molecular interactions, enzyme activity, and subcellular localization. nih.gov For instance, lactylation of adenylate kinase 2 (AK2) at lysine 28 has been shown to diminish its enzymatic function, thereby promoting tumor cell proliferation and metastasis. frontiersin.org In the context of the immune response, lactylation of proteins such as RIG-I and BCAP modulates immune signaling pathways, implicating lactylation in antiviral defense and inflammatory responses. bioengineer.org Research has also shown that alanyl-tRNA synthetase 1 (AARS1) can act as a lactyltransferase, promoting osteoblast differentiation through the lactylation of the transcription factor Osterix. mdpi.com
Regulation of Gene Transcription and Protein Expression by Lactate
Lactate can directly influence the transcription of genes and the expression of proteins through mechanisms independent of GPR81 signaling and histone lactylation. In cortical neurons, lactate has been shown to stimulate the mRNA expression of several plasticity-related genes. frontiersin.org A genome-wide transcriptomic analysis revealed that lactate treatment increased the expression of 20 immediate-early genes involved in the MAPK signaling pathway and synaptic plasticity, an effect dependent on NMDA receptor activity. frontiersin.org
In human mesenchymal stem cells, lactate has been found to modulate the expression of a wide range of genes. nih.gov After three days of treatment, lactate upregulated the expression of 103 genes and downregulated 28 genes. nih.gov Notably, genes related to cytokines, transcription factors, and cell-cycle- or cellular-matrix-associated proteins were significantly affected. nih.gov For example, lactate was shown to upregulate the expression of interleukin-6, heat shock protein 70, and hypoxia-inducible factor-1alpha. nih.gov In contrast, the expression of superoxide dismutase 2 and BCL2-associated X protein was downregulated by lactate treatment. nih.gov These findings suggest that lactate can act as a signaling molecule to directly influence cellular function by altering the expression of key regulatory proteins. biomedres.us
Redox State Modulation by Lactate
Lactate, far from being a mere metabolic waste product, is a crucial signaling molecule that plays a significant role in modulating the cellular redox state. researchgate.netnih.gov The term "redox state" refers to the balance between reducing and oxidizing agents within a cell, a critical factor for maintaining cellular homeostasis and regulating a multitude of enzymatic reactions and signaling pathways. nih.gov Lactate's primary influence on this balance is exerted through its dynamic relationship with pyruvate (B1213749) and the corresponding impact on the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺/NADH) redox couple. biologists.comnih.gov
The interconversion of lactate and pyruvate, catalyzed by the enzyme lactate dehydrogenase (LDH), is central to this regulatory function. nih.govresearchgate.net In this reversible reaction, the reduction of pyruvate to lactate consumes NADH and a proton (H⁺), thereby regenerating NAD⁺. Conversely, the oxidation of lactate back to pyruvate reduces NAD⁺ to NADH. nih.govmdpi.com
Lactate Dehydrogenase Reaction: Pyruvate + NADH + H⁺ ↔ Lactate + NAD⁺
This equilibrium has profound implications for the cell's redox environment. In tissues with high rates of glycolysis, such as intensely contracting skeletal muscle or certain tumor cells, the production of lactate is essential for regenerating the NAD⁺ required to sustain glycolytic flux at the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) step. nih.govyoutube.com This process effectively transfers reducing equivalents from the cytosol, packaged as lactate.
The ratio of lactate to pyruvate (L/P) within a cell or tissue is considered a reliable surrogate for the cytosolic NADH/NAD⁺ ratio. researchgate.netnih.gov Under resting conditions in muscle, the L/P ratio is typically around 10. However, during strenuous exercise, this ratio can increase by an order of magnitude or more, signifying a massive shift in the cytosolic redox state toward a more reduced environment (higher NADH/NAD⁺). researchgate.net This change in redox potential caused by lactate shuttling is one of the most profound forms of lactate signaling. researchgate.net
The modulation of the NAD⁺/NADH ratio by lactate has significant downstream consequences for cellular metabolism and signaling. A high NADH/NAD⁺ ratio, driven by lactate accumulation, can inhibit NAD⁺-dependent enzymes. For example, in T cells, high levels of lactate have been shown to reduce the NAD⁺:NADH ratio, which in turn leads to an apparent block in glycolysis by inhibiting the NAD⁺-dependent GAPDH reaction. nih.gov This demonstrates that the orderly progression of glycolysis is tightly regulated by the NAD⁺-to-NADH ratio. nih.gov
Furthermore, the lactate-mediated shift in redox balance can influence other redox-sensitive signaling pathways. Glycolytic flux resulting in lactate production can activate Sirtuin 1 (SIRT1), a deacetylase that uses NAD⁺ as a cofactor and plays a key role in regulating gene expression and metabolic adaptation. researchgate.netfrontiersin.org
The following table summarizes research findings on how lactate influences cellular redox state and subsequent metabolic processes.
| Cell/Tissue Type | Condition/Stimulus | Observation | Effect on Redox State & Metabolism |
| Skeletal Muscle | Strenuous Exercise | Lactate/Pyruvate (L/P) ratio increases from ~10 to >100. researchgate.net | Massive shift to a more reduced cytosolic state (increased NADH/NAD⁺). researchgate.net |
| T Cells (in vitro) | Addition of 20 mM L-lactate | Reduced the NAD⁺:NADH ratio. nih.gov | Inhibition of the NAD⁺-dependent enzyme GAPDH, leading to a block in glycolysis. nih.gov |
| Hepatoma (HepG2) cells | High extracellular L/P ratio | Reduced the cytosolic NADH/NAD⁺ redox state. nih.gov | Protected against oxidative stress-induced apoptosis by inhibiting the JNK and Bax pathways. nih.gov |
| Erythrocytes | Accumulation of lactate | Increased L/P ratio leads to an imbalance in the NAD⁺/NADH ratio. nih.gov | Slows down glycolysis at the GAPDH step, causing upstream metabolites to accumulate. nih.gov |
Through these mechanisms, the production, transport, and consumption of lactate create a dynamic system for regulating and signaling changes in the cellular redox state. biologists.comnih.gov This "lactate shuttle" not only distributes an important energy substrate but also communicates information about the metabolic status of producer cells to consumer cells, thereby coordinating metabolic function across different tissues. researchgate.netfrontiersin.org
Physiological Roles of Lactic Acid Beyond Energy Substrate
Lactic Acid in Skeletal Muscle Physiology
The role of this compound in skeletal muscle is complex, involving its contribution to muscle fatigue, its use as a primary fuel source, and its function as a signaling molecule that promotes muscular adaptation.
For many years, this compound was considered a primary cause of muscle fatigue during intense exercise. jst.go.jpnih.govpfizer.com The prevailing theory was that its accumulation led to a decrease in intracellular pH (acidosis), which in turn impaired muscle contraction. pfizer.compunchgunk.comphysiology.org However, recent research has challenged this traditional viewpoint. jst.go.jpnih.gov It is now understood that the dissociation of this compound into lactate (B86563) and hydrogen ions (H+) contributes to acidosis, but it is the accumulation of these hydrogen ions, along with other metabolites like inorganic phosphate, that is more directly linked to muscle fatigue. punchgunk.comphysiology.org
Several studies have shown that at physiological temperatures, the direct negative impact of acidosis on muscle function may be minimal. physiology.orgnih.gov In fact, some research suggests that lactate production may even retard, rather than cause, acidosis. jst.go.jp Furthermore, there is evidence that lactate can have protective effects on muscle function during intense exercise. nih.gov This re-evaluation has shifted the scientific understanding of muscle fatigue, viewing it as a multifactorial phenomenon where this compound is not the sole culprit. punchgunk.com
Contrary to its historical reputation as a waste product, this compound is a significant fuel source for skeletal muscles, particularly during exercise. pfizer.commedicalnewstoday.comclevelandclinic.orgberkeley.edu Endurance training enhances the body's ability to use lactate as an energy source, on par with carbohydrates stored in muscle (glycogen) and blood sugar (glucose). berkeley.edu During intense exercise, muscle cells produce lactate from glucose and glycogen through anaerobic glycolysis. berkeley.edunih.govmdpi.com This lactate can then be taken up and oxidized by the mitochondria within the same muscle fibers or transported to other tissues to be used for energy. berkeley.edunih.gov
This process, often referred to as the "lactate shuttle," allows for the efficient use of carbohydrates for energy and helps to prevent the accumulation of lactate in the blood. berkeley.edu The ability of muscles to utilize lactate as a fuel source is a key adaptation to exercise, enabling sustained performance during high-intensity activities. nih.gov
| Fuel Source | Role in Exercise |
| This compound | Utilized as a primary fuel by skeletal muscles, especially during intense exercise. |
| Glycogen | Stored carbohydrate in muscles, broken down to glucose for energy. |
| Glucose | Blood sugar used for energy by various tissues, including muscles. |
Emerging evidence indicates that lactate is not just a metabolite but also a signaling molecule that can influence muscle adaptation to exercise. medicalnewstoday.comnih.govmdpi.com It is believed to play a role in mediating some of the beneficial adaptations that occur in response to training. nih.gov
Studies have suggested that lactate can activate signaling pathways involved in muscle hypertrophy (growth) and mitochondrial biogenesis, the process of creating new mitochondria. nih.govresearchgate.net For instance, research has shown that lactate administration can activate pathways like the mTORC1 and ERK1/2 pathways, which are central to muscle protein synthesis. nih.gov However, the extent to which exogenous lactate administration enhances exercise-induced muscle protein synthesis and hypertrophy is still under investigation, with some studies showing no additional effect. nih.gov Lactate may also be involved in signaling networks related to oxidative metabolism. researchgate.net
Myocardial Lactate Metabolism and Cardiac Function
The heart is a highly metabolic organ that can utilize a variety of energy substrates to maintain its continuous contractile function. nih.govahajournals.org While fatty acids are the primary fuel for the heart at rest, lactate becomes a crucial energy source during periods of increased workload, such as exercise. nih.govahajournals.org
During physical activity, skeletal muscles produce large amounts of lactate, which is released into the bloodstream. The heart is well-equipped to take up and oxidize this circulating lactate for energy. nih.gov In fact, myocardial lactate uptake increases significantly during moderate-intensity exercise. nih.gov This metabolic flexibility allows the heart to adapt to changing energy demands and maintain function under stress. nih.gov
Abnormal myocardial lactate metabolism is often associated with cardiac diseases such as myocardial ischemia and heart failure. nih.gov Therefore, understanding the dynamics of cardiac lactate metabolism is important for both physiological and pathological contexts. nih.gov
| Condition | Myocardial Lactate Utilization |
| Rest | Utilized, but fatty acids are the primary fuel source. |
| Exercise | Becomes a predominant energy substrate. ahajournals.org |
| Myocardial Ischemia | Altered metabolism, can be an indicator of disease. nih.gov |
| Heart Failure | Abnormal lactate metabolism is often observed. nih.gov |
Neuroenergetics and this compound in Brain Function
Lactate also plays a critical role in brain energy metabolism and function. It serves as both an energy substrate and a signaling molecule within the central nervous system. nih.govnih.gov
The Astrocyte-Neuron Lactate Shuttle (ANLS) hypothesis is a key framework for understanding the metabolic cooperation between two types of brain cells: astrocytes and neurons. nih.govfrontiersin.orgnih.gov According to this hypothesis, glucose from the bloodstream is primarily taken up by astrocytes and converted into lactate through glycolysis. nih.govfrontiersin.orgnih.gov This lactate is then "shuttled" from the astrocytes to nearby neurons. nih.govfrontiersin.org
Neurons can then take up this lactate and convert it to pyruvate (B1213749), which enters the tricarboxylic acid (TCA) cycle to produce ATP, the main energy currency of the cell. nih.gov This process is thought to be a more efficient way for neurons to generate energy compared to directly utilizing glucose. nih.gov The ANLS is particularly important during periods of increased neuronal activity, where the energy demands of neurons are high. frontiersin.orgnih.gov
Beyond its role in energy supply, lactate in the brain is also involved in synaptic plasticity, memory formation, and neuroprotection. nih.gov Evidence suggests that lactate can be neuroprotective in the context of neurodegenerative diseases. frontiersin.org
| Cell Type | Role in ANLS Hypothesis |
| Astrocytes | Take up glucose from the blood, produce lactate via glycolysis, and release it into the extracellular space. frontiersin.orgnih.gov |
| Neurons | Take up lactate from the extracellular space and use it as an energy substrate for oxidative metabolism. nih.govresearchgate.net |
This compound Influence on Brain Cell Function
Beyond its role as an energy source for neurons, this compound, primarily in its dissociated form, lactate, acts as a critical signaling molecule within the central nervous system. nih.gov It participates in the regulation of various brain functions, including neuronal activity, synaptic plasticity, and neuroprotection. nih.gov Astrocytes, a type of glial cell, are the principal producers of brain lactate, which they derive from glucose through aerobic glycolysis. bristol.ac.ukneurology.org This lactate can then be transported to neurons to support their metabolic needs and modulate their function.
Research has revealed that lactate is more than just a fuel; it is a signal that can influence the release of key neurotransmitters. Studies have shown that lactate can cause brain cells to release more noradrenaline (norepinephrine), a neurotransmitter fundamental for arousal, focus, stress responses, and appetite. bristol.ac.uksciencedaily.com This signaling function implies the existence of specific lactate receptors on noradrenaline-producing cells, highlighting a previously unknown regulatory mechanism in the brain. bristol.ac.uksciencedaily.com The binding of lactate to the hydroxycarboxylic acid receptor 1 (HCAR1, also known as GPR81) can decrease cyclic AMP (cAMP) levels, inhibit calcium ion influx during neuronal activity, and protect cells from toxicity associated with excessive N-methyl-D-aspartate (NMDA) receptor activation. nih.govneurology.org
Lactate's influence extends to learning and memory formation. L-lactic acid, the primary isomer involved in neural metabolism, promotes protein synthesis necessary for synaptic remodeling and enhances memory formation. nih.govnih.gov The transfer of lactate from astrocytes to neurons is considered essential for memory consolidation by sustaining synaptic transmission and regulating the expression of genes and proteins related to synaptic plasticity. nih.gov Conversely, the D-lactic acid isomer can competitively block the uptake of L-lactic acid by neurons, potentially leading to insufficient energy metabolism and memory impairment. nih.gov Both deficiency and excessive accumulation of lactate have been linked to neurological dysfunction and the development of neuropsychiatric disorders such as Major Depressive Disorder and Schizophrenia. nih.gov
Table 1: Effects of Lactate on Brain Cell Function
| Function | Effect of Lactate | Key Mechanisms | References |
|---|---|---|---|
| Neurotransmission | Stimulates release of noradrenaline. | Acts as a signaling molecule, likely via a specific receptor on noradrenergic neurons. | bristol.ac.uksciencedaily.com |
| Neuronal Protection | Protects against excitotoxicity. | Binds to HCAR1/GPR81 receptor, reducing cAMP and Ca2+ influx. | neurology.org |
| Synaptic Plasticity | Promotes synaptic remodeling and enhances memory formation. | Supports protein synthesis and sustains synaptic transmission. | nih.govnih.gov |
| Energy Metabolism | Serves as an energy substrate for active neurons. | Transported from astrocytes to neurons to fuel metabolic demands. | bristol.ac.ukneurology.org |
| Mood Regulation | Involved in the regulation of mood disorders. | Can have anti-depressant effects; accumulation is linked to abnormal brain activity in depression. | nih.gov |
This compound in Wound Healing and Tissue Regeneration Processes
This compound is a significant biomolecule in the complex process of wound healing and tissue regeneration. It is known to accumulate in healing wounds, reaching concentrations of 10-15 mM, which is substantially higher than the 1-3 mM found in uninjured tissues. researchgate.net This accumulation is not merely a byproduct of cellular metabolism but an active component that regulates multiple stages of the healing cascade. The acidic microenvironment created by this compound inhibits the growth of many pathogenic bacteria, providing an antimicrobial effect that is crucial for preventing infection. mdpi.com
The regenerative properties of this compound are multifaceted. It has been shown to stimulate angiogenesis, the formation of new blood vessels, by promoting the expression of Vascular Endothelial Growth Factor (VEGF). researchgate.net This is a critical step in ensuring that the healing tissue receives an adequate supply of oxygen and nutrients. Furthermore, this compound enhances collagen deposition by fibroblasts, which is essential for the formation of new connective tissue and providing structural integrity to the healing wound. researchgate.netmdpi.com Studies have demonstrated that topical application of this compound can lead to significantly faster re-epithelialization, the process by which the skin covers a wound. mdpi.com
Clinical and preclinical research supports the efficacy of this compound in wound care. In controlled trials involving episiotomy wounds, treatment with this compound resulted in healing rates that were 30% faster and infection rates that were 45-50% lower compared to standard care methods like saline or povidone-iodine. mdpi.com Beyond direct application, this compound Bacteria (LAB) are also being explored for their wound-healing properties. researchgate.net For instance, genetically modified Limosilactobacillus reuteri designed to produce the chemokine CXCL12 has been shown to accelerate wound healing in controlled human studies. news-medical.net Heat-killed Enterococcus faecalis has also been observed to promote wound healing by increasing the production of inflammatory cytokines and growth factors, which in turn hasten re-epithelialization and the formation of granulation tissue. nih.gov
Table 2: Research Findings on this compound in Wound Healing
| Study Type | Intervention | Key Findings | Reference |
|---|---|---|---|
| Randomized Controlled Trials | This compound gel on episiotomy wounds | 30% faster healing rate; 45-50% reduction in infection rates compared to standard care. | mdpi.com |
| In vivo studies | N/A (observation of physiological process) | Lactate accumulates in wounds (10-15 mM); stimulates VEGF expression and collagen deposition. | researchgate.net |
| Human Clinical Study | Genetically modified Limosilactobacillus reuteri (ILP100-Topical) | Accelerated wound healing in healthy volunteers. | news-medical.net |
Interplay between this compound and the Gut Microbiome
This compound and the bacteria that produce it (this compound Bacteria, or LAB) are integral to the ecology and stability of the human gut microbiome. nih.gov While many gut microbes can produce lactate from the fermentation of carbohydrates, it typically does not accumulate to high levels in a healthy gut. nih.gov This is due to the presence of other bacterial groups that utilize lactate as a substrate, converting it into short-chain fatty acids (SCFAs) like butyrate, propionate, and acetate. nih.gov This process, known as cross-feeding, is vital for maintaining a balanced gut ecosystem.
LAB, which includes genera such as Lactobacillus and Bifidobacterium, contribute to gut homeostasis through various mechanisms. mdpi.com The production of this compound helps to preserve the colon's acid-base equilibrium, creating an environment that can control the growth of less friendly, acid-sensitive bacteria. nih.govfrontiersin.org Beyond acidification, LAB can produce a range of other metabolites, including bacteriocins and exopolysaccharides (EPS), which influence the structure and function of the gut microbiota. frontiersin.org These interactions can be both antagonistic, through the inhibition of pathogens, and cooperative, through metabolic cross-feeding with other beneficial microbes. nih.gov
| Gut-Brain Axis Signaling | Production of neuroactive metabolites. | LAB metabolites can influence brain function and immunity. | mdpi.com |
Pathophysiological Implications of Lactic Acid Dysregulation
Lactic Acid in Cancer Metabolism (The Warburg Effect Revisited)
A seminal discovery in oncology by Otto Warburg revealed that cancer cells exhibit a unique metabolic phenotype. wikipedia.org Even in the presence of sufficient oxygen, tumor cells predominantly utilize aerobic glycolysis, a process that converts glucose into this compound, rather than completely oxidizing it in the mitochondria. wikipedia.orgfrontiersin.org This phenomenon, known as the Warburg effect, results in a significant overproduction of this compound, which was initially considered a mere metabolic waste product. nih.govdntb.gov.ua However, contemporary research has redefined this compound as a critical signaling molecule that actively participates in various oncogenic processes, including angiogenesis, immune evasion, and metastasis. nih.govnih.gov
Cancer cells display an escalated rate of glucose uptake and glycolysis to fulfill the energetic and biosynthetic demands of rapid proliferation. nih.govdroracle.ai This metabolic reprogramming, a hallmark of cancer, leads to the substantial production of lactate (B86563). droracle.aidroracle.ai The conversion of pyruvate (B1213749), the end product of glycolysis, to lactate is catalyzed by the enzyme lactate dehydrogenase (LDH), a process that regenerates NAD+ which is essential for sustaining a high glycolytic rate. droracle.ai Numerous metabolic enzymes, such as pyruvate kinase M2, are often mutated or abnormally expressed in cancer, further directing glycolysis towards lactate formation. nih.gov Consequently, lactate concentrations within the tumor microenvironment (TME) can reach levels as high as 10–30 mM, a stark contrast to the 1.5–3.0 mM found under normal physiological conditions. nih.gov
| Condition | Lactate Concentration (mM) |
|---|---|
| Normal Physiological Conditions | 1.5–3.0 |
| Tumor Microenvironment | 10–30 |
The incessant production and extrusion of this compound by tumor cells lead to a significant acidification of the TME, with the pH often dropping to values between 6.0 and 6.5. nih.govnih.gov This acidic milieu is a consequence of the co-secretion of lactate and protons into the extracellular space. researchgate.netmdpi.com The acidification of the TME is not a passive byproduct but rather a key factor that promotes tumor progression. nih.govmdpi.com The acidic environment can foster the development of acid-resistant cancer cell phenotypes, which possess a selective growth advantage and enhanced invasive capabilities. nih.gov
One of the most profound consequences of this compound accumulation in the TME is the suppression of the anti-cancer immune response. nih.govdoaj.org this compound acts as a potent immunoregulatory molecule, creating an environment that is hostile to immune effector cells while favoring the activity of immunosuppressive cell populations. nih.govfrontiersin.org This multifaceted immune evasion strategy is a critical hallmark of cancer. nih.gov
The functionality of various immune cells is significantly impaired by the lactate-rich and acidic TME.
T Cells: High extracellular this compound concentrations disrupt the metabolic activity of T cells. ashpublications.org Activated T cells also rely on glycolysis and need to export the resulting this compound. nih.gov The elevated lactate levels in the TME inhibit this export, leading to intracellular lactate accumulation and a disturbance of their metabolism and function. ashpublications.org This can suppress the proliferation and cytokine production of cytotoxic T lymphocytes (CTLs) by up to 95% and reduce their cytotoxic activity by 50%. ashpublications.org Furthermore, this compound can induce T cell exhaustion and dysfunction by modulating signaling pathways and chemokine production, thereby limiting their infiltration into the tumor. frontiersin.org
Macrophage Polarization: this compound plays a crucial role in polarizing tumor-associated macrophages (TAMs) towards an M2-like phenotype. nih.govtandfonline.com This M2 polarization is associated with tumor promotion, immunosuppression, and angiogenesis. tandfonline.comresearchgate.net Tumor-derived this compound can induce the expression of genes associated with M2 macrophages, such as Arginase-1 (Arg1) and Vascular Endothelial Growth Factor (VEGF), through the activation of hypoxia-inducible factor 1α (HIF-1α). nih.gov
| Immune Cell Type | Key Effects of this compound |
|---|---|
| Cytotoxic T Lymphocytes (CTLs) | Suppressed proliferation, reduced cytokine production, decreased cytotoxic activity. ashpublications.org |
| Tumor-Associated Macrophages (TAMs) | Polarization to an M2-like, tumor-promoting phenotype. nih.govtandfonline.com |
| Natural Killer (NK) Cells | Inhibited antitumor activities. researchgate.net |
| Dendritic Cells (DCs) | Impaired differentiation and antigen-presentation functions. nih.govresearchgate.net |
This compound actively promotes the development and accumulation of myeloid-derived suppressor cells (MDSCs), a heterogeneous population of immature myeloid cells with potent immunosuppressive functions. frontiersin.orgnih.gov MDSCs contribute to an immunosuppressive tumor microenvironment by inhibiting T-cell activation and suppressing the cytotoxicity of natural killer (NK) cells. nih.gov The accumulation of lactate can induce the differentiation of MDSCs, which then secrete immunosuppressive factors that further dampen the anti-tumor immune response. frontiersin.org Research has shown that lactate-induced HIF-1α can also promote the differentiation of MDSCs into TAMs. frontiersin.org
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. This compound is a significant promoter of this process. nih.govresearchgate.net It stimulates angiogenesis through several mechanisms:
Induction of Pro-Angiogenic Factors: this compound can induce the expression of key pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF). researchgate.netexplorationpub.com It can activate the NF-κB pathway in endothelial cells, leading to the production of pro-angiogenic interleukin-8 (IL-8). researchgate.net
Endothelial Cell Migration and Tube Formation: By activating signaling pathways within endothelial cells, this compound can drive their migration and increase their capacity to form new vascular networks. researchgate.net
Modulation of Immune Cells: this compound promotes angiogenesis by polarizing TAMs to an M2-like phenotype, which in turn secrete high levels of VEGF and arginase I (Arg1). researchgate.net
HIF-1α Stabilization: this compound can support the activation of HIF-1α even under normoxic conditions, leading to the increased expression of pro-angiogenic target genes, including VEGF. researchgate.net
Metabolic Symbiosis (e.g., Reverse Warburg Effect)
Within heterogeneous tumors, distinct populations of cancer cells can engage in a metabolic symbiosis, where lactate, once considered a mere waste product of glycolysis, serves as a crucial energy substrate. This symbiotic relationship involves two main types of cancer cells: hypoxic, glycolytic cells and well-oxygenated, oxidative cells. The glycolytic cells, often located in the poorly vascularized core of a tumor, avidly consume glucose and produce large amounts of lactate, which is then exported into the tumor microenvironment. researchgate.netnih.gov This lactate is then taken up by the oxygenated cancer cells, typically situated closer to blood vessels, which use it as a primary fuel for oxidative phosphorylation (OXPHOS) to generate ATP. researchgate.netnih.gov
This metabolic coupling is facilitated by specific monocarboxylate transporters (MCTs). Glycolytic cells upregulate MCT4 to export lactate, while oxidative cells upregulate MCT1 to import it. nih.govresearchgate.net This division of labor allows for a more efficient use of available nutrients; glucose is spared for the hypoxic cells, while the oxidative cells thrive on the abundant lactate. researchgate.netnih.gov
A variation of this concept is the "Reverse Warburg Effect," which describes a similar metabolic interplay between cancer cells and cancer-associated fibroblasts (CAFs) in the tumor stroma. nih.govfrontiersin.orgnih.gov In this model, cancer cells induce adjacent fibroblasts to undergo aerobic glycolysis and secrete lactate. nih.gov The cancer cells then take up this fibroblast-derived lactate and use it to fuel their mitochondrial respiration. frontiersin.orgnih.gov This process supports the high energetic demands of the cancer cells, promoting their proliferation and survival. nih.gov
Key Components of Metabolic Symbiosis in Tumors
| Component | Metabolic Phenotype | Primary Fuel Source | Key Transporter | Primary Metabolic Output |
|---|---|---|---|---|
| Hypoxic/Glycolytic Cancer Cells | Aerobic Glycolysis | Glucose | MCT4 (Lactate Export) | Lactate |
| Oxidative Cancer Cells | Oxidative Phosphorylation (OXPHOS) | Lactate | MCT1 (Lactate Import) | ATP |
| Cancer-Associated Fibroblasts (Reverse Warburg Effect) | Aerobic Glycolysis | Glucose | MCT4 (Lactate Export) | Lactate (for cancer cells) |
This compound in Cancer Cachexia
Cancer cachexia is a debilitating wasting syndrome characterized by systemic inflammation, loss of adipose tissue and skeletal muscle mass, and anorexia. researchgate.net This condition affects a majority of cancer patients (50-80%) and is responsible for a significant percentage (up to 20%) of cancer-related deaths. nih.gov Emerging research has identified this compound as a key driver of this syndrome.
Studies have demonstrated a positive correlation between circulating lactate levels and the degree of body weight loss in patients with cancer cachexia. nih.govnews-medical.net Furthermore, elevated lactate levels have been observed to precede significant weight loss, suggesting its role as a potential early biomarker for the condition. researchgate.net Animal models have confirmed that the infusion of lactate alone is sufficient to induce a cachectic phenotype, including adipose and muscle wasting, in the absence of a tumor. nih.gov
The catabolic effects of lactate are primarily mediated through its interaction with the G-protein-coupled receptor 81 (GPR81), also known as HCAR1. nih.govnews-medical.net Activation of GPR81 on adipocytes by lactate triggers a signaling cascade that leads to adipose tissue remodeling and muscle dystrophy. news-medical.netresearchgate.net This signaling pathway involves the sequential activation of Gi-Gβγ-RhoA/ROCK1-p38. nih.gov Targeting the lactate-GPR81 axis is therefore being explored as a potential therapeutic strategy to alleviate this life-threatening complication of cancer. nih.govnews-medical.net
Research Findings on Lactate and Cancer Cachexia
| Finding | Observation | Implication | Source |
|---|---|---|---|
| Clinical Correlation | Circulating lactate levels positively correlate with the degree of body weight loss in cancer patients. | Lactate may serve as a biomarker for cachexia severity. | nih.govnews-medical.net |
| Experimental Induction | Lactate infusion in tumor-free mice is sufficient to trigger a cachectic phenotype. | Lactate is a direct causative agent of cancer-associated wasting. | nih.gov |
| Receptor Mediation | Ablation of the GPR81 receptor ameliorates lactate-induced and tumor-induced adipose and muscle wasting. | GPR81 is the major mediator of lactate's catabolic effects. | nih.govnews-medical.net |
This compound in Inflammatory Responses
Immunosuppressive Effects of this compound
The accumulation of this compound in the tumor microenvironment (TME) creates an acidic milieu that significantly suppresses the anti-cancer immune response, thereby promoting tumor evasion from immune destruction. nih.govmdpi.comresearchgate.net This immunosuppressive effect is multifaceted, impacting various innate and adaptive immune cells. researchgate.netnih.gov
This compound impairs the function of cytotoxic T cells, which are critical for killing cancer cells. nih.govresearchgate.net The acidic environment also hinders the maturation and antigen-presenting function of dendritic cells (DCs), preventing the effective activation of anti-tumor T cell responses. nih.govresearchgate.net Furthermore, lactate can inhibit the activity of Natural Killer (NK) cells and monocytes. researchgate.netresearchgate.net
Beyond inhibiting effector immune cells, this compound actively promotes the expansion and function of immunosuppressive cell populations. researchgate.net This includes regulatory T cells (Tregs), myeloid-derived suppressor cells (MDSCs), and M2-like tumor-associated macrophages (TAMs), which collectively dampen the anti-tumor immune response and foster an environment of immune tolerance. researchgate.net Consequently, cancer-generated this compound is now viewed not as a metabolic waste product, but as a critical immunoregulatory molecule that facilitates cancer progression. nih.govresearchgate.net
Modulation of Macrophage Polarization by this compound
Macrophages are highly plastic immune cells that can adopt different functional phenotypes in response to microenvironmental signals. In the context of cancer, tumor-associated macrophages (TAMs) are abundant and play a crucial role in tumor progression. nih.gov this compound in the TME is a potent signal that drives the polarization of macrophages towards an M2-like, anti-inflammatory, and pro-tumoral phenotype. frontiersin.orgtandfonline.comtandfonline.com
M2-polarized macrophages contribute to cancer progression by promoting angiogenesis, tissue remodeling, and suppressing anti-tumor immunity. tandfonline.comnih.gov Studies have shown that this compound is both necessary and sufficient to induce this M2-like state in TAMs. tandfonline.com Mechanistically, this process is often mediated by hypoxia-inducible factor 1-alpha (HIF-1α). nih.govfrontiersin.orgtandfonline.com The lactate-MCT-HIF1α signaling axis has been identified as a critical cascade that links the metabolic reprogramming of cancer cells with macrophage polarization. nih.gov Additionally, recent findings indicate that lactate can induce epigenetic modifications, such as histone lactylation, in macrophages, leading to the transcription of genes associated with the M2 phenotype. frontiersin.org
Effect of this compound on Macrophage Polarization
| Condition | Macrophage Phenotype | Key Markers | Functional Outcome |
|---|---|---|---|
| Low this compound Environment | M1-like (Pro-inflammatory) | CD86, iNOS | Anti-tumor activity, pathogen clearance |
| High this compound Environment (e.g., TME) | M2-like (Anti-inflammatory/Pro-tumoral) | CD206, CD163, Arginase-1 (ARG1) | Immunosuppression, angiogenesis, tumor progression |
This compound Accumulation in Sepsis
Sepsis is a life-threatening condition caused by a dysregulated host response to infection, leading to organ dysfunction. news-medical.net Hyperlactatemia (elevated blood lactate) and lactic acidosis are common features of sepsis and septic shock, and their presence is associated with significant morbidity and mortality. sgul.ac.ukresearchgate.net
The pathophysiology of this compound accumulation in sepsis is complex and not solely due to anaerobic metabolism from tissue hypoxia. sgul.ac.ukemcrit.org While impaired tissue perfusion and microcirculatory dysfunction do contribute to inadequate oxygen delivery and subsequent anaerobic glycolysis, other mechanisms are also at play. sgul.ac.ukderangedphysiology.com
Key contributors to lactate production in sepsis include:
Accelerated Aerobic Glycolysis: Endogenous catecholamines, released during the stress response of sepsis, stimulate beta-2 adrenergic receptors, leading to a massive upregulation of glycolysis that exceeds the capacity of the mitochondria to process pyruvate. emcrit.orgderangedphysiology.com This excess pyruvate is converted to lactate even in the presence of adequate oxygen. emcrit.org
Mitochondrial Dysfunction: Cytokines and bacterial endotoxins can impair the activity of key mitochondrial enzymes like pyruvate dehydrogenase, shunting pyruvate towards lactate production. derangedphysiology.com
Impaired Lactate Clearance: The liver is the primary organ responsible for clearing lactate from the circulation. news-medical.netmedscape.com Sepsis-induced liver dysfunction can significantly reduce lactate clearance, further contributing to its accumulation in the blood. medscape.com
Lactic Acidosis as a Clinical Indicator in Pathological Conditions
Serum lactate concentration is a widely used and crucial biomarker in clinical practice, particularly in critical care settings. sgul.ac.uk Its measurement provides valuable diagnostic and prognostic information for a variety of pathological conditions, most notably sepsis, septic shock, and states of tissue hypoperfusion. medscape.comnih.gov
Lactic acidosis is defined as a serum lactate concentration typically above 4-5 mmol/L accompanied by metabolic acidosis (blood pH < 7.35). medscape.comnih.gov It serves as a key indicator of an imbalance between lactate production and clearance, which often reflects cellular hypoxia and metabolic stress. medscape.comnih.gov
Clinical Utility of Lactate Measurement:
Diagnostic Marker: In critically ill patients, an elevated lactate level can signal the presence of underlying tissue hypoperfusion or shock, even when other vital signs like blood pressure are still within a normal range (occult shock). emcrit.orgmedscape.com
Prognostic Indicator: The magnitude and persistence of hyperlactatemia are strongly correlated with mortality. news-medical.netnih.gov Higher initial lactate levels and the failure of lactate levels to decrease with resuscitation efforts are associated with a poorer prognosis. news-medical.netresearchgate.net For instance, lactate levels at or above 4.0 mmol/L in sepsis have been associated with mortality rates of nearly 30%. news-medical.net
Therapeutic Guide: Serial lactate measurements are used to monitor a patient's response to resuscitation. A decrease in lactate levels, often referred to as "lactate clearance," is a therapeutic goal and indicates an improvement in tissue perfusion and a better chance of survival. news-medical.netderangedphysiology.com
Interpretation of Serum Lactate Levels in Clinical Practice
| Lactate Level (mmol/L) | Classification | Clinical Significance |
|---|---|---|
| < 2 | Normal | Normal lactate concentration in unstressed patients. |
| 2 - 4 | Hyperlactatemia | Mild-to-moderate elevation; may indicate metabolic stress or occult shock. Associated with increased mortality risk. |
| > 4 | Severe Hyperlactatemia / Lactic Acidosis | Indicates significant tissue hypoperfusion and/or metabolic derangement. Strongly associated with increased mortality and organ dysfunction. |
Advanced Methodologies for Lactic Acid Analysis in Research
Enzymatic Assays for D- and L-Lactic Acid Stereoisomers
For the specific measurement of D- and L-lactic acid stereoisomers, enzymatic assays are highly valuable due to their stereospecificity. These methods typically employ the enzymes D-lactate dehydrogenase (D-LDH) and L-lactate dehydrogenase (L-LDH). nzytech.com The principle of these assays is based on the spectrophotometric measurement of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) produced during the enzymatic reaction. nzytech.com
These stereo-specific enzymatic methods are rapid and can be applied to a wide array of samples, including foodstuffs like milk products, wine, and meat, as well as biological and pharmaceutical samples. nzytech.com The ability to distinguish between the D- and L-isomers is critical in many applications. For instance, the presence of D-lactic acid can be an indicator of microbial contamination in certain food products. nzytech.com Commercially available kits provide a convenient and high-throughput platform for these analyses, with some offering a detection limit as low as 0.05 mM for D-lactate. bioassaysys.com
| Enzyme | Target Stereoisomer | Detection Principle | Applications | Reference |
| D-Lactate Dehydrogenase (D-LDH) | D-(-)-lactic acid | Spectrophotometric measurement of NADH | Foodstuffs, biological samples, cosmetics | nzytech.com |
| L-Lactate Dehydrogenase (L-LDH) | L-(+)-lactic acid | Spectrophotometric measurement of NADH | Foodstuffs, biological samples, cosmetics | nzytech.com |
Chromatographic Techniques in Lactic Acid Analysis
Chromatographic techniques are powerful tools for the separation, identification, and quantification of this compound, often providing higher sensitivity and specificity compared to other methods.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for this compound analysis. Reversed-phase HPLC (RP-HPLC) methods often involve pre-column derivatization to enhance detection. jafs.com.pl A common derivatizing agent is 2,4'-dibromoacetophenone (B128361) (DBAP), which allows for sensitive detection at 259 nm. jafs.com.pl This method has demonstrated excellent sensitivity, with a limit of detection (LOD) of 0.04 ng/ml and a limit of quantification (LOQ) of 0.13 ng/ml. jafs.com.pl Another derivatization agent, α-bromoacetophenone, enables detection in the ultraviolet range (242 and 320 nm). nih.gov HPLC can also be coupled with electrochemical detection (HPLC-ECD) for the determination of this compound in biological samples like human blood, offering a detection limit of 0.04 nmol. researchgate.net
Gas Chromatography (GC) is another valuable technique, particularly for volatile compounds. Since this compound is non-volatile, derivatization is a necessary step. researchgate.net A common approach is the conversion of this compound into its more volatile methyl ester derivative. researchgate.net One method involves the use of ethyl chloroformate as a derivatizing reagent, followed by detection with a flame ionization detector (GC-FID). globethesis.com This technique has been optimized for the analysis of this compound in cell culture media, achieving a low limit of detection of 0.67 μmol/L. nih.gov Another approach involves the oxidation of this compound to the volatile compound acetaldehyde (B116499) using periodic acid, which can then be quantified by GC. researchgate.net
Ion Chromatography (IC) with suppressed conductivity detection is a robust method for the analysis of ionic species, including lactate (B86563). This technique is particularly useful for determining organic acids in complex matrices like beverages and biological fluids. thermofisher.comresearchgate.net The principle involves the separation of ions on an ion-exchange column followed by detection of their electrical conductivity. eag.com A suppressor is used to reduce the background conductivity of the eluent, thereby enhancing the sensitivity of the measurement. nih.gov High-performance anion exchange chromatography (HPAEC) with conductometric detection has been successfully applied to determine this compound content in fermented apple juice. researchgate.net
Radiotracer Studies in Lactate Metabolism Research
Radiotracer studies are indispensable for investigating the dynamics of lactate metabolism in vivo. These studies utilize isotopically labeled lactate to trace its metabolic fate. For example, L-3-¹¹C-lactate has been used as a tracer in positron emission tomography (PET) to noninvasively quantify myocardial lactate metabolism. nih.gov Such studies allow researchers to measure organ uptake, release rates, and systemic turnover of this compound. nih.gov In one study, the systemic lactate turnover was determined to be 25.65 μmol/kg per minute in a patient with chronic congestive heart failure. nih.gov
Another application of radiotracers involves using labeled ions to study enzyme kinetics and binding sites. For instance, a ¹¹⁰mAg-labeled silver ion probe was used to investigate the interaction of metal ions with human lactate dehydrogenase isoenzymes. nih.gov This study revealed that there are approximately four binding sites for the silver ion on the enzyme, providing insights into the mechanism of enzyme inhibition. nih.gov
Integration of Omics Technologies (e.g., Proteomics for Lactylation)
The advent of "omics" technologies has revolutionized the study of biological systems by enabling the large-scale analysis of molecules like genes (genomics), transcripts (transcriptomics), and proteins (proteomics). In the context of this compound, proteomics has been particularly instrumental in uncovering a fundamental new role for this molecule beyond energy metabolism. The discovery of protein lactylation, a novel post-translational modification (PTM), has repositioned this compound as a critical signaling molecule that directly partakes in regulating cellular processes through epigenetic mechanisms. nih.govcreative-proteomics.comcreative-biogene.com
Proteomics, specifically through mass spectrometry (MS)-based approaches, is the cornerstone of lactylation analysis. nih.govcreative-proteomics.com This systematic study involves a multi-step workflow to identify and quantify lactylated proteins and their specific modification sites. mtoz-biolabs.com The typical process includes:
Extraction of proteins from a biological sample. mtoz-biolabs.com
Digestion of proteins into smaller peptides. mtoz-biolabs.com
Enrichment of the low-abundance lactylated peptides using techniques like affinity chromatography or immunoprecipitation with lactylation-specific antibodies. creative-proteomics.commtoz-biolabs.com
Separation and analysis of the enriched peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS). mtoz-biolabs.commtoz-biolabs.com The mass spectrometer detects the precise mass shift (72.021 Da) caused by the addition of a lactyl group to a lysine (B10760008) residue. nih.gov
Bioinformatic analysis of the resulting data to identify the sequence of the modified peptide, pinpoint the exact lactylation site, and quantify changes in lactylation levels across different conditions. mtoz-biolabs.comresearchgate.net
However, the analysis is not without challenges. A significant hurdle is the low abundance of lactylated peptides relative to their unmodified counterparts, which can make detection difficult. mtoz-biolabs.comacs.org Traditional proteomic methods that analyze whole-cell lysates are often biased towards identifying modifications on highly abundant proteins. acs.orgnih.gov
To overcome these limitations, advanced methodologies have been developed:
Subcellular Fractionation: This technique involves separating the cell into its distinct compartments (e.g., nucleus, cytoplasm, mitochondria) before protein extraction and analysis. acs.org This approach reduces sample complexity and enriches for lower-abundance proteins within each fraction. A study utilizing this method successfully identified 1,217 lysine lactylation (Kla) sites on 553 proteins, including 36 previously unreported lactylated proteins and 223 novel lactylation sites. acs.orgnih.gov
Bioorthogonal Chemical Reporters: These are molecular probes, such as the alkynyl-functionalized lactate analog YnLac, that are metabolically incorporated into proteins in living cells. rsc.orgnih.govresearchgate.net The tagged proteins can then be isolated and identified, enabling proteome-wide profiling of lactylation. This strategy has been crucial in expanding the known landscape of lactylation to many non-histone proteins for the first time. rsc.orgnih.gov
These proteomic investigations have yielded detailed findings, revealing that lactylation is a widespread modification occurring on both histone and non-histone proteins. nih.gov This PTM is implicated in a wide array of biological functions, including the regulation of gene expression, macrophage polarization, immune response, and tumor progression. acs.orgportlandpress.com Research has identified lactylation on numerous specific proteins, highlighting its diverse regulatory roles.
| Protein | Function / Pathway | Research Context / Finding | Source |
|---|---|---|---|
| Histones (e.g., H3K18) | Epigenetic Regulation, Gene Transcription | One of the first identified lactylation targets; lactylation of histones can directly stimulate gene transcription. | creative-proteomics.combio-connect.nl |
| ATRX | Transcriptional Regulator, Chromatin Remodeling | Identified with multiple new lactylation sites through subcellular fractionation proteomics, suggesting a role for lactylation in regulating its function. | acs.orgnih.gov |
| PARP1 | DNA Repair, ADP-ribosylation | Identified using the YnLac chemical reporter; lactylation was found to regulate its enzymatic activity, linking metabolism to DNA repair processes. | rsc.orgnih.gov |
| PKM2 | Glycolysis, Metabolic Regulation | Lactylation of pyruvate (B1213749) kinase M2 enhances its kinase activity and stability, directly impacting cellular metabolic patterns. | creative-biogene.com |
| METTL3 | RNA m6A Methylation | Lactylation of histones promotes METTL3 transcription, and direct lactylation of the METTL3 protein occurs in tumor-infiltrating myeloid cells, affecting the immune response. | mdpi.com |
| IKZF1 | T-cell Differentiation | Lactylation at a specific site (K164) on this protein promotes the differentiation of Th17 cells, implicating lactylation in autoimmune responses. | creative-biogene.com |
Furthermore, proteomic studies have begun to uncover a complex interplay, or "crosstalk," between lactylation and other PTMs. creative-proteomics.com Since lactylation, acetylation, succinylation, and other acyl-modifications all target lysine residues, they can compete for the same modification sites on a protein. mdpi.comresearchgate.netcreative-proteomics.com This competition creates a sophisticated regulatory network where the metabolic state of the cell—specifically the availability of metabolites like lactate and acetyl-CoA—can dictate which modifications occur, thereby fine-tuning protein function and cellular signaling. mdpi.comcreative-proteomics.com For instance, evidence suggests that lactylation can competitively inhibit acetylation on proteins like PARP1 and histone H3. creative-biogene.comcreative-proteomics.com
Biotechnological Production and Engineering of Lactic Acid and Its Derivatives
Polythis compound (PLA) Synthesis and Its Derivatives
Polythis compound (PLA) is a thermoplastic polyester (B1180765) whose synthesis primarily involves the polymerization of this compound (PubChem CID: 612) or its cyclic dimer, lactide (PubChem CID: 7272) guidetopharmacology.orgcenmed.com. The choice of polymerization technique significantly influences the molecular weight, structure, and ultimate properties of the resulting PLA polymer citeab.comfishersci.ca.
Polymerization Techniques for PLA Production
Two principal methods are employed for the industrial production of PLA: direct condensation polymerization and ring-opening polymerization (ROP) of lactide guidetopharmacology.orgcenmed.comfishersci.cathegoodscentscompany.comimsc.res.in.
Direct Condensation Polymerization: This method involves the direct dehydration and polycondensation of this compound monomers guidetopharmacology.orgciteab.comfishersci.sefishersci.ca. The reaction generates one equivalent of water for every esterification step, making it a reversible process that requires efficient water removal to achieve high molecular weights guidetopharmacology.orgciteab.com. Techniques such as applying a vacuum or azeotropic distillation are employed to drive the reaction towards polycondensation guidetopharmacology.org. While simpler and potentially cheaper to commercialize, this method typically yields PLA with lower molecular weights, generally less than 50,000 g/mol , due to the difficulty in completely removing water from the viscous reaction mixture cenmed.comciteab.comfishersci.sefishersci.cafishersci.ca. Efforts to increase molecular weight include forming azeotropic mixtures with solvents or using chain extenders citeab.com.
Ring-Opening Polymerization (ROP) of Lactide: This is the most common and industrially preferred route for producing high molecular weight PLA guidetopharmacology.orgcenmed.comciteab.comfishersci.se. Lactide, the cyclic dimer of this compound, is first produced by dehydrating this compound oligomers cenmed.comfishersci.ca. The lactide then undergoes ring-opening polymerization, typically in the presence of a metal catalyst guidetopharmacology.orgcenmed.comciteab.com. Stannous octoate (Tin(II) 2-ethylhexanoate, PubChem CID: 9318) is a widely used catalyst due to its solubility in molten lactide, high catalytic activity, and ability to produce high molecular weight PLA with controlled molecular chain structure and physicochemical properties wikipedia.orgciteab.comfishersci.se. ROP can be carried out under milder conditions compared to direct polycondensation, such as lower reaction temperatures and shorter reaction times fishersci.se. This method allows for better control over the molecular weight and stereoregularity of the PLA citeab.comfishersci.ca.
Enantiomeric Purity and its Impact on PLA Properties
This compound (PubChem CID: 612) is a chiral molecule, existing in two enantiomeric forms: L-lactic acid (L-(+)-lactic acid, PubChem CID: 107689) and D-lactic acid (D-(-)-lactic acid, PubChem CID: 61503) guidetopharmacology.orgwikipedia.orgmpg.dewikipedia.org. The polymerization of these enantiomers or their cyclic dimers (L-lactide (PubChem CID: 107983) and D-lactide (PubChem CID: 5325924)) leads to different stereoisomeric forms of PLA, each possessing distinct physical and mechanical properties guidetopharmacology.orgwikipedia.orgnih.gov.
Poly(L-lactic acid) (PLLA): Formed from the polymerization of L-lactic acid or L-lactide, PLLA is a semi-crystalline polymer with high structural regularity cenmed.comwikipedia.orgmpg.de. Its melting temperature typically ranges from 170 to 180 °C, and its glass transition temperature (Tg) is between 50 and 70 °C guidetopharmacology.orgwikipedia.orgamericanelements.com. PLLA exhibits good mechanical strength and durability wikipedia.org. However, its high crystallinity can lead to slower degradation rates fishersci.canih.gov.
Poly(D-lactic acid) (PDLA): Produced from D-lactic acid or D-lactide, PDLA is also a semi-crystalline polymer cenmed.commpg.de. Its properties are similar to PLLA.
Poly(DL-lactic acid) (PDLLA): This is an amorphous polymer resulting from the polymerization of a racemic mixture of L- and D-lactic acid or DL-lactide (PubChem CID: 7272) cenmed.comwikipedia.orgmpg.de. PDLLA generally has a lower melting point or is amorphous, with a glass transition temperature in the range of 50-70 °C guidetopharmacology.orgwikipedia.orgamericanelements.com. Its amorphous nature leads to faster degradation rates compared to PLLA or PDLA, making it suitable for applications requiring quicker breakdown, such as drug delivery systems cenmed.comfishersci.ca.
Stereocomplex PLA: Blending PLLA and PDLA can result in a stereocomplex PLA, which exhibits enhanced thermal properties, including an increased melting temperature (by 40–50 °C) and heat deflection temperature (up to 190 °C), due to increased crystallization rates guidetopharmacology.orgamericanelements.com.
The D-content in PLA is a critical parameter that allows for the alteration of its properties; an increase in D-content can lead to a decrease in the rate of crystallization and a lowering of the melting point nih.gov. This variable stereochemistry provides a unique advantage for tailoring PLA's properties for diverse applications nih.gov.
Table 1: Impact of Enantiomeric Purity on PLA Properties
| PLA Type | Monomer Composition | Crystallinity | Melting Temperature (°C) | Glass Transition Temperature (Tg, °C) | Degradation Rate |
| PLLA | L-Lactic Acid | Semi-crystalline | 170-180 wikipedia.org | 50-70 wikipedia.org | Slower fishersci.ca |
| PDLA | D-Lactic Acid | Semi-crystalline | Similar to PLLA | Similar to PLLA | Slower guidetopharmacology.org |
| PDLLA | DL-Lactic Acid | Amorphous | - (Amorphous) wikipedia.org | 50-70 wikipedia.org | Faster cenmed.comfishersci.ca |
| Stereocomplex PLA | PLLA + PDLA | Highly crystalline | Up to 190 guidetopharmacology.orgamericanelements.com | Increased guidetopharmacology.org | Slower guidetopharmacology.org |
Biodegradation and Biorecycling of Polythis compound Materials
Polythis compound (PLA) is recognized as a biodegradable polymer, but its degradation behavior is highly dependent on environmental conditions and the presence of specific microbial and enzymatic systems cenmed.comwikipedia.orgfishersci.sefishersci.comlabsolu.ca.
Mechanisms of Microbial and Enzymatic PLA Degradation
The biodegradation of PLA primarily occurs through a two-stage process: initial abiotic hydrolysis, followed by microbial and enzymatic degradation wikipedia.orgfishersci.sefishersci.comfishersci.co.uk.
Abiotic Hydrolysis: This initial step involves the cleavage of ester bonds in the PLA polymer chain by water molecules, leading to a reduction in molecular weight and the formation of smaller oligomers and monomers (this compound) wikipedia.orgfishersci.comfishersci.co.uk. This process is significantly accelerated by factors such as elevated temperature and high humidity wikipedia.orgfishersci.com. For instance, at temperatures above 50 °C and humidity exceeding 90%, the hydrolysis rate can increase by 30–50% compared to normal conditions fishersci.com.
Microbial and Enzymatic Degradation: Following hydrolysis, microorganisms adhere to the PLA surface and secrete extracellular enzymes that further break down the polymer wikipedia.orgfishersci.sefishersci.comfishersci.co.uknih.govcenmed.com. These enzymes catalyze the hydrolysis of ester bonds, converting larger polymeric structures into smaller, assimilable fragments, including this compound oligomers and monomers wikipedia.orgfishersci.co.uknih.govfishersci.ca.
Key microbial enzymes involved in PLA degradation predominantly include:
Proteases: Especially serine proteases like Proteinase K (PubChem CID: 118855431), Savinase, and Alcalase, which are highly efficient in degrading PLA fishersci.senih.govcenmed.comfishersci.canih.gov. Proteinase K, of fungal origin, was one of the first enzymes reported to degrade PLA nih.gov.
Lipases: These enzymes, including those from Pseudomonas species, show preference for degrading poly(D-lactide) (PDLA) and are effective in hydrolyzing PLA ester bonds wikipedia.orgfishersci.sefishersci.comnih.gov.
Esterases and Cutinases: These enzymes also contribute to PLA degradation, with cutinases being able to degrade most polyester-based plastics fishersci.senih.govcenmed.comnih.gov.
These enzymes are widely distributed across bacterial, fungal, and archaeal domains nih.gov. Common microorganisms identified for PLA biodegradation include actinomycetes (filamentous bacteria like Amycolatopsis sp., Actinomadura sp., Streptomyces), various bacteria (Bacillus, Pseudomonas, Stenotrophomonas), and fungi (Aspergillus, Thermomyces, Cladosporium, Penicillium, Rhodotorula) wikipedia.orgfishersci.senih.govcenmed.com. The activity and effectiveness of these enzymes are influenced by factors such as temperature (optimal ranges often between 50°C and 70°C, with some active at 30°C) and pH (alkaline conditions generally enhance activity) fishersci.sefishersci.comfishersci.ca.
Environmental Fate and Bioremediation of PLA Waste
The environmental fate of PLA waste varies significantly depending on the specific conditions of the disposal environment wikipedia.orgfishersci.senih.gov. While PLA is biodegradable, it typically requires specific conditions to degrade effectively, often not found in ambient natural environments cenmed.comfishersci.se.
Composting: PLA exhibits the fastest degradation rates in industrial composting facilities, where controlled thermophilic conditions (temperatures around 58–60 °C and high humidity) are maintained cenmed.comwikipedia.orgfishersci.senih.govfishersci.ie. Under such conditions, PLA can degrade significantly, with reported mineralization rates of up to 90% into CO2 within 70 days fishersci.se. In industrial composting, PLA breaks down into carbon dioxide, this compound, and water cenmed.com.
Soil: In natural soil environments, PLA degradation is considerably slower compared to industrial composting conditions, especially at ambient temperatures (<30 °C) wikipedia.orgfishersci.senih.govfishersci.ie. While enzymatic degradation is a predominant mechanism in soil, factors like temperature, water availability, and microbial activity significantly influence the rate wikipedia.orgnih.gov. Aerobic degradation typically occurs at lower depths, while anaerobic degradation may occur at greater depths wikipedia.org.
Water and Wastewater: In freshwater environments lacking microorganisms, hydrolytic degradation is the primary mechanism, with autocatalytic hydrolysis being dominant wikipedia.org. In wastewater and sludge, microbial degradation, particularly through biofilm formation on the PLA surface, plays a significant role in accelerating biodegradation wikipedia.org. However, PLA is generally not biodegradable in freshwater and seawater at low temperatures, partly due to the limited prevalence or activity of necessary enzymes in these environments wikipedia.org.
Landfills: PLA degradation in landfills is very slow, potentially taking hundreds to thousands of years, due to the typically anaerobic and often cooler conditions that are not conducive to rapid biodegradation nih.gov.
Bioremediation of PLA Waste: To enhance the degradation of PLA in less ideal environments, bioremediation strategies are being explored:
Bio-augmentation: This involves introducing specific PLA-degrading microorganisms (e.g., Sphingobacterium sp., Pseudomonas aeruginosa) to the waste environment to accelerate the degradation process citeab.com.
Bio-stimulation: This strategy focuses on stimulating the activity of native microbial communities by optimizing environmental conditions or adding nutrients (e.g., sodium lactate) to promote PLA degradation citeab.com.
These approaches aim to overcome the limitations of natural degradation rates and facilitate more efficient breakdown of PLA waste, contributing to a more sustainable end-of-life management for this biopolymer citeab.comfishersci.nl.
Future Directions and Emerging Research Frontiers in Lactic Acid Science
Predictive Modeling and AI/Neural Network Integration in LAB Research
The integration of predictive modeling, Artificial Intelligence (AI), and neural networks is rapidly transforming research into Lactic Acid Bacteria (LAB), particularly concerning this compound production and its diverse applications. These advanced computational tools offer unprecedented capabilities for optimizing processes, predicting microbial behavior, and enhancing the efficiency and safety of fermentation.
Optimization of this compound Production Predictive modeling and AI are extensively employed to optimize the conditions for this compound production, significantly reducing the need for extensive and costly experimental trials. Artificial Neural Networks (ANNs) are particularly effective due to their ability to handle non-linear processes and learn complex relationships between input variables (e.g., time, substrate concentration) and output (this compound yield). For instance, neural networks have been utilized to develop predictive models for L(+)-lactic acid production by Rhizopus oryzae NRRL 395 using biodiesel crude glycerol, aiming to optimize resource utilization and improve fermentation efficiency. fishersci.caciteab.com Similarly, ANNs combined with meta-heuristic optimization algorithms like Genetic Algorithms (GA) and Particle Swarm Optimization (PSO) are being developed to predict optimal values for this compound production, offering a practical method for industrial implementation with high efficiency and quality. guidetopharmacology.org
Predictive Microbiology and Food Safety Machine learning (ML) approaches are proving to be robust alternatives to traditional methods in predictive microbiology, especially for characterizing the growth and interaction dynamics of LAB and foodborne pathogens. Models, including modified Gompertz and Lotka-Volterra, have been enhanced with ML to precisely predict the behavior of LAB and Listeria monocytogenes in various food matrices like broth and milk under different isothermal conditions. This allows for improved food safety protocols by accurately forecasting microbial behavior, thereby extending shelf life and ensuring consumer health. embrapa.brnih.govresearchgate.netuni.lu
Strain Characterization and Functional Prediction AI and deep learning neural networks are instrumental in the rapid and accurate identification of LAB at the species and subspecies level. This includes the development of deep learning models for the binary classification of bacteriocin (B1578144) amino acid sequences, distinguishing between those produced by LAB and non-LAB. fishersci.se Furthermore, ML methods are being applied to predict the in vivo immunomodulatory activity of probiotic LAB strains based on their cell surface phenotypic features, such as hydrophobicity and autoaggregation, which are critical for screening new probiotic candidates. uni.lu Ensemble learning methods, combining multiple machine learning algorithms, have demonstrated high accuracy (e.g., 97.3%) in identifying single LAB cells using Ramanome analysis, greatly accelerating the discovery of functional LAB from fermented foods. nih.gov
Advanced Modeling Techniques and Applications Various AI and neural network algorithms are being applied across LAB research:
Artificial Neural Networks (ANNs) : Used for modeling complex, non-linear relationships in bioprocesses, such as this compound fermentation, and for optimizing experimental conditions. citeab.comguidetopharmacology.orgnih.gov
Deep Learning Neural Networks : Applied for classification tasks, such as identifying bacteriocin sequences and predicting antimicrobial peptides. fishersci.se
Machine Learning Models (Random Forest, XGBoost) : Utilized for predicting microbial interactions and identifying predictors of metabolic conditions. nih.gov
Optimization Algorithms (Genetic Algorithm, Particle Swarm Optimization) : Employed in conjunction with ANNs to find optimal process parameters for maximum this compound yield. guidetopharmacology.org
Ensemble Learning : Combines predictions from multiple models to achieve higher accuracy and stability in classification and identification tasks. nih.gov
These computational tools offer significant advantages by streamlining research, enabling precise characterization of microbial interactions, and providing predictive understanding of host-probiotic dynamics. embrapa.bruni.lu The ongoing collaboration between academia and industry, as seen in initiatives like LABIP workshops focusing on AI tools for fermentation modeling, underscores the growing acknowledgment of AI's role in developing new functional and beneficial microorganisms. lipidmaps.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
